Myristoleic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
Myristoleic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleic acid, a monounsaturated omega-5 fatty acid, is gaining attention in the scientific community for its diverse biological activities, including potential anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of myristoleic acid, its distribution in various organisms, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Myristoleic acid (cis-9-tetradecenoic acid) is a C14:1 monounsaturated fatty acid found in a variety of natural sources, though it is generally less common than other fatty acids like oleic or palmitic acid. Its unique structure and metabolic roles have made it a subject of interest for its potential therapeutic applications. This document summarizes the current knowledge on the primary natural reservoirs of myristoleic acid, its quantitative distribution, and the analytical methods used for its study.
Natural Sources and Distribution of Myristoleic Acid
Myristoleic acid is distributed across the plant and animal kingdoms, as well as in various microorganisms. The concentration of this fatty acid can vary significantly depending on the species, tissue, and environmental conditions.
Plant Sources
The plant kingdom, particularly the seed oils of the Myristicaceae family, represents one of the most significant sources of myristoleic acid.
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Myristicaceae Family: This family of flowering plants, commonly known as the nutmeg family, is a prominent source of myristoleic acid. Notably, the seed oil of some species can contain up to 30% of this fatty acid[1]. One of the richest known natural sources is the African nutmeg, Pycnanthus angolensis, with its seed fat containing 19.4% to 26.3% myristoleic acid. Another analysis of P. angolensis seed oil reported a myristoleic acid content of 23.6%. While nutmeg (Myristica fragrans) is often cited as a source, some analyses of its seed oil have shown high concentrations of myristic acid but have not detected myristoleic acid, indicating variability within the family and the need for species-specific analysis.
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Other Plant Sources: Myristoleic acid has also been identified in other plant species, such as Saw palmetto (Serenoa repens)[1].
Animal Sources
Myristoleic acid is found in the depot fats and tissues of various terrestrial and marine animals.
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Dairy Products: Dairy is a notable source of myristoleic acid in the human diet. Butter contains a relatively high amount, approximately 1.14 g per 100 g of edible portion, while cream contains around 0.31 g per 100 g[2]. Milk and yogurt also contain small quantities of this fatty acid[2]. The fatty acid profile of milk can vary between different animal species, with ruminant milk generally having a different composition compared to non-ruminant milk.
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Meat Products: The concentration of myristoleic acid in meat varies depending on the animal and the cut. For instance, the brisket of adult cattle has been found to contain approximately 0.32 g per 100 g of edible portion. It is also present in smaller amounts in horse, chicken, and turkey meat[2]. Suet can contain up to 0.5 g per 100 g[2].
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Marine Organisms: Myristoleic acid is present in the fats of marine animals, including whale blubber and turtle fat[2]. It has also been detected in certain fish species, such as eel fillet (0.18 g/100 g) and sturgeon (0.01 g/100 g)[2]. An isomer of myristoleic acid, 5-tetradecenoic acid, was discovered in dolphin and whale head oils[3].
Microbial Sources
Several microorganisms are capable of synthesizing myristoleic acid.
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Bacteria: The gut bacterium Enterococcus faecalis has been shown to produce myristoleic acid[4]. Some thermophilic bacteria isolated from hot springs also contain this fatty acid[3].
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Cyanobacteria: The cyanobacterium Cyanobacterium sp. IPPAS B-1200 is a notable microbial source, with myristoleic acid constituting approximately 10% of its total fatty acids.
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Yeasts: Myristoleic acid has been identified in the lipids of various yeast species.
Quantitative Data Summary
The following tables provide a summary of the quantitative data for myristoleic acid content in various natural sources.
Table 1: Myristoleic Acid Content in Plant Sources
| Plant Source | Family | Part | Myristoleic Acid Content |
| Pycnanthus angolensis (African Nutmeg) | Myristicaceae | Seed Fat | 19.4 - 26.3% |
| Pycnanthus angolensis (African Nutmeg) | Myristicaceae | Seed Oil | 23.6% |
| Serenoa repens (Saw Palmetto) | Arecaceae | Fruit Extract | Present |
| Myristicaceae species (general) | Myristicaceae | Seed Oil | Up to 30%[1] |
Table 2: Myristoleic Acid Content in Animal Sources
| Animal Source | Tissue/Product | Myristoleic Acid Content ( g/100g ) |
| Butter | 1.14[2] | |
| Cream | 0.31[2] | |
| Cattle (brisket) | Meat | 0.32[2] |
| Suet | 0.5[2] | |
| Eel | Fillet | 0.18[2] |
| Sturgeon | 0.01[2] | |
| Cured Raw Beef (Bresaola) | 0.01[2] | |
| Salami | 0.02[2] |
Table 3: Myristoleic Acid Content in Microbial Sources
| Microbial Source | Type | Myristoleic Acid Content (% of total fatty acids) |
| Cyanobacterium sp. IPPAS B-1200 | Cyanobacterium | ~10% |
| Enterococcus faecalis | Bacterium | Producer |
| Various Yeasts | Yeast | Present |
Experimental Protocols
The accurate quantification of myristoleic acid from biological matrices is crucial for research and development. The following section outlines a detailed protocol for the extraction and analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS), based on established methodologies.
Extraction and Quantification of Total Fatty Acids from Biological Samples by GC-MS
This protocol is adapted from the LIPID MAPS standard method and is applicable to various biological samples such as cells, tissues, plasma, and microbial cultures[5].
4.1.1. Materials and Reagents
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Methanol (HPLC grade)
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Iso-octane (HPLC grade)
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Hydrochloric acid (HCl)
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Potassium hydroxide (KOH)
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Pentafluorobenzyl bromide (PFB-Br)
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Diisopropylethylamine (DIPEA)
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Acetonitrile (HPLC grade)
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Deuterated internal standards (e.g., myristic acid-d3)
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Primary fatty acid standards for calibration curve
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Glass tubes (16x125 mm and 10x75 mm)
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Vortex mixer
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Centrifuge
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SpeedVac or nitrogen evaporator
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GC-MS system with a suitable capillary column (e.g., DB-225ms)
4.1.2. Sample Preparation and Lipid Extraction
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Sample Homogenization:
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Tissues: Weigh a known amount of tissue (e.g., 10-50 mg) and homogenize in a suitable buffer or solvent (e.g., methanol).
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Cells: Pellet a known number of cells by centrifugation and resuspend in phosphate-buffered saline (PBS).
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Plasma/Serum: Use a defined volume (e.g., 100-200 µL).
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Plant Seeds: Grind the seeds to a fine powder before extraction.
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Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., myristic acid-d3) to each sample. This is crucial for accurate quantification.
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Lipid Extraction (Folch Method or similar):
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Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.
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Vortex thoroughly for 2-5 minutes.
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Add 0.2 volumes of 0.9% NaCl solution and vortex again.
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Centrifuge to separate the phases.
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Carefully collect the lower organic phase containing the lipids into a new glass tube.
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Saponification (for Total Fatty Acids):
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Evaporate the solvent from the lipid extract under a stream of nitrogen or in a SpeedVac.
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Add a solution of 0.5 M KOH in methanol.
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Incubate at 60-80°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.
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Acidify the solution with HCl to protonate the fatty acids.
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Fatty Acid Extraction:
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Add iso-octane or hexane to the acidified solution.
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Vortex vigorously and centrifuge to separate the phases.
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Collect the upper organic phase containing the free fatty acids. Repeat the extraction for complete recovery.
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4.1.3. Derivatization to Pentafluorobenzyl (PFB) Esters
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Evaporate the solvent from the fatty acid extract.
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Add 25 µL of 1% DIPEA in acetonitrile and 25 µL of 1% PFB-Br in acetonitrile.
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Incubate at room temperature for 20-30 minutes.
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Dry the sample under nitrogen or in a SpeedVac.
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Reconstitute the derivatized fatty acids in a small volume of iso-octane for GC-MS analysis.
4.1.4. GC-MS Analysis
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Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
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Gas Chromatography:
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Column: Use a suitable capillary column for fatty acid analysis (e.g., a mid-polar phase column).
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Carrier Gas: Helium at a constant flow rate.
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Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to elute all fatty acids. The exact program will depend on the column and the specific fatty acids of interest.
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Mass Spectrometry:
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Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFB derivatives for high sensitivity.
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Detection Mode: Selected Ion Monitoring (SIM) of the characteristic ions for myristoleic acid and the internal standard will provide the best sensitivity and specificity.
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4.1.5. Quantification
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Calibration Curve: Prepare a series of calibration standards with known concentrations of myristoleic acid and a fixed concentration of the internal standard. Process these standards in the same way as the samples.
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Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the myristoleic acid derivative to the peak area of the internal standard derivative against the concentration of myristoleic acid.
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Calculate the concentration of myristoleic acid in the unknown samples by using the peak area ratios and the regression equation from the calibration curve.
Signaling Pathways and Biological Activities
Myristoleic acid is not only a structural component of lipids but also an active signaling molecule involved in various cellular processes.
Apoptosis in Cancer Cells
Myristoleic acid has been shown to induce apoptosis and necrosis in human prostate cancer cells (LNCaP)[4]. This cytotoxic effect suggests its potential as an anti-cancer agent. The underlying mechanism likely involves its integration into cell membranes, leading to structural defects and the initiation of cell death pathways.
Protein Myristoylation and Signal Transduction
Myristoleic acid is a metabolite of myristic acid, which is a key player in N-myristoylation, a lipid modification that attaches myristate to the N-terminal glycine of many proteins. This modification is crucial for membrane targeting and signal transduction. Myristoleic acid has been found to acylate recoverin, a protein involved in signal transduction in photoreceptors[3]. It also suppresses the kinase activity of Src and blocks Pyk2 phosphorylation in osteoclasts by inhibiting myristoylation[4].
Wnt/β-Catenin and ERK Pathways
Myristoleic acid has been shown to promote anagen signaling in dermal papilla cells by activating the Wnt/β-catenin and ERK pathways, which are crucial for hair growth[4].
Conclusion
Myristoleic acid, while not as abundant as other fatty acids, is found in a diverse range of natural sources and exhibits interesting biological activities that warrant further investigation. The seed oils of the Myristicaceae family, particularly Pycnanthus angolensis, stand out as exceptionally rich sources. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of myristoleic acid in various biological matrices. A deeper understanding of its role in cellular signaling pathways may open new avenues for the development of novel therapeutic agents for a variety of conditions. This document serves as a foundational resource to aid researchers in the exploration of this promising fatty acid.
